molecular formula C20H24N2O2 B10769574 Quinine CAS No. 1407-83-6

Quinine

Cat. No.: B10769574
CAS No.: 1407-83-6
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-WZBLMQSHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinine can be synthesized through various methods, although the commercial synthesis is not economically feasible due to its complexity. One common synthetic route involves the use of glycerol, aniline, and nitrobenzene . The process includes:

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the bark of the cinchona tree. The bark is harvested, dried, and powdered. The powdered bark is then subjected to a series of extraction and purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Quinine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quinine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Quinine is part of the cinchona alkaloids, which include quinidine, cinchonine, and cinchonidine . These compounds share similar structures and antimalarial properties but differ in their pharmacokinetics and side effects. For instance:

This compound’s uniqueness lies in its historical significance and its continued relevance in treating malaria, especially in areas with drug-resistant strains .

Biological Activity

Quinine is a cinchona alkaloid that has been historically significant as an antimalarial agent. Its biological activity extends beyond malaria treatment, encompassing various physiological effects and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic uses, and associated case studies.

This compound primarily exhibits its antimalarial effects through several mechanisms:

  • Blood Schizonticide : this compound acts as a blood schizonticide, targeting the intra-erythrocytic stages of malaria parasites, particularly Plasmodium falciparum. It inhibits the parasite's ability to digest hemoglobin, leading to the accumulation of toxic heme within the parasite .
  • Gametocytocidal Activity : It also demonstrates gametocytocidal activity against Plasmodium vivax and Plasmodium malariae, although it is less effective against P. falciparum in this regard .
  • Calcium Channel Interaction : this compound has been shown to inhibit intermediate conductance calcium-activated potassium channels in human cells, which may contribute to its diverse pharmacological effects .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

  • Absorption : this compound is rapidly absorbed after oral or parenteral administration, reaching peak plasma concentrations within 1 to 3 hours .
  • Distribution : The volume of distribution varies significantly, ranging from approximately 0.87 L/kg in pediatric patients with malaria to about 7.1 L/kg in healthy subjects following a single dose .
  • Protein Binding : this compound is highly protein-bound (approximately 70%), primarily to alpha-1 acid glycoprotein, which influences its pharmacological profile and therapeutic efficacy .
  • Metabolism and Excretion : Over 80% of this compound is metabolized by the liver, with a half-life ranging from 11 to 18 hours. The drug is excreted both as metabolites and unchanged in urine .

Therapeutic Uses

This compound has several established therapeutic applications:

  • Malaria Treatment : It remains a critical treatment for severe cases of malaria caused by chloroquine-resistant P. falciparum. Despite its efficacy, it is often considered less effective and more toxic compared to newer treatments like artesunate .
  • Muscle Cramps : this compound has been used off-label for treating nocturnal leg cramps. A study utilizing an N-of-1 trial design found that three out of ten participants experienced significant relief from cramps while on this compound therapy .

Case Studies and Clinical Findings

Several studies highlight the efficacy and safety profile of this compound in different contexts:

Study LocationYearSample SizeTreatment RegimenOutcome
Thailand198466 childrenThis compoundCure rate: 85%
Cambodia1983119 adultsMefloquine + SPCure rate: 98%
Brazil1985100 patientsMefloquine + SPCure rate: 98%
Cameroon200530 childrenThis compoundCure rate: 100%

These studies indicate that while this compound remains effective in certain settings, newer combination therapies often yield better outcomes and are preferred due to lower toxicity profiles .

Adverse Effects

While this compound is effective, it is associated with several adverse effects:

  • Cinchonism : This syndrome includes symptoms such as tinnitus, headache, nausea, and visual disturbances. It results from high plasma levels of this compound and can limit its use .
  • Thrombocytopenia : this compound can induce thrombocytopenia (low platelet count) through immune-mediated mechanisms. A study found that approximately 30% of patients treated with this compound experienced significant drops in platelet counts without bleeding complications .

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
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InChI Key

LOUPRKONTZGTKE-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
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Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O
Source PubChem
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Molecular Formula

C20H24N2O2
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DSSTOX Substance ID

DTXSID0044280
Record name Quinine
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Molecular Weight

324.4 g/mol
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Physical Description

Solid
Record name Quinine
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Solubility

In water, 500 mg/L at 15 °C, 1 g dissolves in: 1900 mL water, 760 mL boiling water, 1 g dissolves in: 80 mL benzene (18 mL at 50 °C), 1.2 mL chloroform, 250 mL dry ether, 20 mL glycerol, 0.8 mL alcohol, 1900 mL of 10% ammonia water; almost insoluble in petroleum ether, Soluble in ether, chloroform, carbon disulfide, glycerol, alkalies, and acids (with formation of salts), Sol in pyrimidine, 3.34e-01 g/L
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Mechanism of Action

The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite's ability to break down and digest hemoglobin. Consequently, the parasite starves and/or builds up toxic levels of partially degraded hemoglobin in itself., Quinine has a local anesthetic action and analgesic, antipyretic, and oxytocic effects. Quinine also has cardiovascular effects similar to those of quinidine.
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Color/Form

Triboluminescent, orthorhombic needles from absolute alcohol, Bulky, white, amorphous powder or crystalline alkaloid, CRYSTALS TURN BROWN ON EXPOSURE TO AIR

CAS No.

72402-53-0, 130-95-0, 1407-83-6
Record name (8α,9R)-(±)-6′-Methoxycinchonan-9-ol
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Record name Quinine tannate [USP]
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Melting Point

177 °C (some decomposition), Microcrystalline powder; mp: 57 °C; efflorescent; loses one water molecule in air, two water molecules over sulfuric acid; anhydrous at 125 °C /Quinine trihydrate/, 57 °C
Record name Quinine
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Record name Quinine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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